Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is a chemical compound with the molecular formula C11H10BrClO3 It is a derivative of phenylacetic acid and is characterized by the presence of a bromo group, a chloro group, and a methoxy group on the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-(5-chloro-2-methoxyphenyl)acetic acid followed by esterification. The halogenation step involves the addition of bromine to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The resulting 2-bromo-2-(5-chloro-2-methoxyphenyl)acetic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure efficiency and consistency. The halogenation and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(5-chloro-2-methoxyphenyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the target and the desired therapeutic outcome.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the benzene ring.
Ethyl 2-bromo-2-(3-chlorophenyl)acetate: Similar structure but with a different position of the chloro group on the benzene ring.
Uniqueness: Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is unique due to the specific arrangement of the halogen and methoxy groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-16-11(14)10(12)8-6-7(13)4-5-9(8)15-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDUOYGZXVRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Cl)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696332 | |
Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050481-79-2 | |
Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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